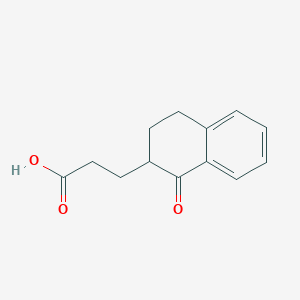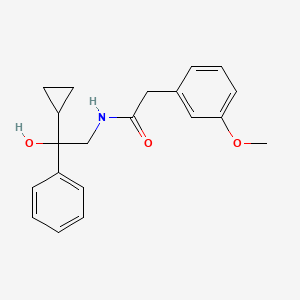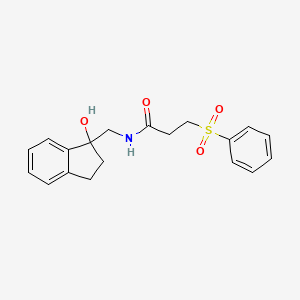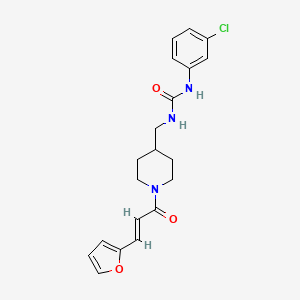![molecular formula C22H21N3O3S B2826368 2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide CAS No. 899738-22-8](/img/structure/B2826368.png)
2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(3-Butyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide” is a chemical compound with the molecular formula C22H19F2N3O3S and an average mass of 443.466 Da .
Synthesis Analysis
The synthesis of benzofuro[3,2-d]pyrimidine derivatives, which includes our compound of interest, involves aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate at 40–50 °C to give carbodiimide intermediates . These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to give 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones in satisfactory yields in the presence of a catalytic amount of sodium ethoxide or K2CO3 .Molecular Structure Analysis
The molecular structure of this compound is based on the benzofuro[3,2-d]pyrimidine core, which is substituted with a butyl group at the 3-position and a sulfanyl-acetamide group at the 2-position .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the aza-Wittig reaction and subsequent reaction with nitrogen-oxygen-containing nucleophiles .Aplicaciones Científicas De Investigación
Crystal Structures and Molecular Conformation
Research on compounds with similar pyrimidinylsulfanyl acetamide structures has elucidated their crystal structures and molecular conformations. Studies demonstrate that these molecules can adopt folded conformations around the methylene atom of the thioacetamide bridge. This conformation is stabilized by intramolecular hydrogen bonding, which is significant for understanding the compound's interaction with biological molecules and potential receptor sites (Subasri et al., 2016).
Inhibitory Activities and Antitumor Agents
Compounds within the pyrimidine subclass have been explored for their inhibitory activities against key enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), both of which are critical for nucleotide synthesis and cell proliferation. For instance, certain analogues have been synthesized to act as potent dual inhibitors of TS and DHFR, suggesting their potential application as antitumor agents. These findings indicate the therapeutic potential of these compounds in cancer treatment, highlighting their significance in drug discovery and development (Gangjee et al., 2008).
Antifolate and Antibacterial Agents
The structural motif of pyrimidine has also been leveraged in the design of antifolate compounds, which interfere with the folate pathway critical for cell division and growth. Such compounds exhibit potent activity against a variety of pathogens and cancer cells, underscoring their utility in developing new therapies for infectious diseases and oncology (Gangjee et al., 1996).
Synthesis and Drug Design
The synthesis of related compounds provides insights into novel strategies for creating molecules with improved pharmacological profiles. Through various chemical modifications, researchers have developed molecules with enhanced solubility, potency, and selectivity. These advancements are crucial for the design of drugs with better therapeutic indices and reduced side effects (Shukla et al., 2012).
Propiedades
IUPAC Name |
2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-2-3-13-25-21(27)20-19(16-11-7-8-12-17(16)28-20)24-22(25)29-14-18(26)23-15-9-5-4-6-10-15/h4-12H,2-3,13-14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJJKVUFNQLYQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-9-methyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2826285.png)
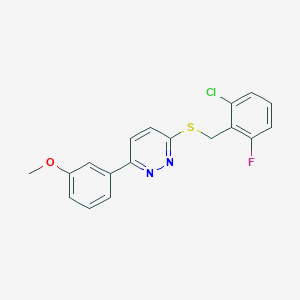

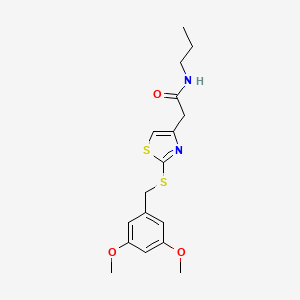
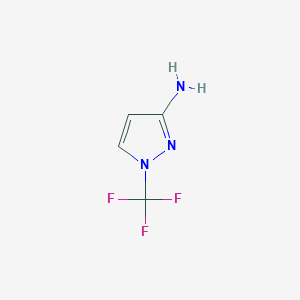
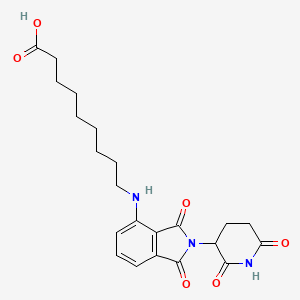
![9-(2-methoxyphenyl)-6,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2826296.png)
![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2826297.png)
